![molecular formula C18H24N6S B1212803 7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)
7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
LSM-32568 is a N-arylpiperazine.
Scientific Research Applications
Pentazadiene: A High-Nitrogen Linkage in Energetic Materials
- Application : This study discusses the construction of a novel N5-linear energetic moiety of pentazadiene from a triazene precursor. This moiety has potential applications in energetic materials due to its high nitrogen content (Wang et al., 2017).
Synthesis of Thieno-Benzazepine Derivatives
- Application : This paper focuses on synthesizing derivatives from thiophene and phthalic anhydride, which have potential pharmaceutical applications (Kohara et al., 2002).
Photocycloaddition in Low-Density Polyethylene Films
- Application : Investigating the photocycloaddition of bichromophoric compounds in low-density polyethylene films, which could be significant in synthesizing large-ring compounds and other chemical processes (Tung et al., 1999).
Analgesic Isothiazolopyridines
- Application : This research looks at the crystal and molecular structures of analgesic isothiazolopyridines. Understanding these structures can inform the development of new analgesics and other pharmaceuticals (Karczmarzyk & Malinka, 2008).
Thiazolidinones as Antimicrobial Agents
- Application : Exploring the synthesis and antimicrobial activity of thiazolidinone derivatives, which may lead to new treatments for bacterial and fungal infections (Patel et al., 2012).
Reactions of Cyclohexadecatetraene
- Application : Studying the reactions of 3,10-epoxycyclohexadecatetraene, including intramolecular oxygen migration, which could have implications in organic synthesis and material science (Menzek & Altundas, 2006).
properties
Product Name |
7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
---|---|
Molecular Formula |
C18H24N6S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H24N6S/c1-3-22-6-8-23(9-7-22)18-21-17-15(16-19-11-20-24(16)18)13-10-12(2)4-5-14(13)25-17/h11-12H,3-10H2,1-2H3 |
InChI Key |
DOXASNGRDAYCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C4=C(S3)CCC(C4)C)C5=NC=NN52 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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